Cas no 384374-69-0 (6-bromo-2-4-(4-nitrophenyl)piperazin-1-yl-4-phenylquinazoline)

6-bromo-2-4-(4-nitrophenyl)piperazin-1-yl-4-phenylquinazoline Chemical and Physical Properties
Names and Identifiers
-
- 6-bromo-2-4-(4-nitrophenyl)piperazin-1-yl-4-phenylquinazoline
- 6-bromo-2-[4-(4-nitrophenyl)piperazin-1-yl]-4-phenylquinazoline
- Quinazoline, 6-bromo-2-[4-(4-nitrophenyl)-1-piperazinyl]-4-phenyl-
- F1590-0181
- AKOS005625255
- 6-bromo-2-(4-(4-nitrophenyl)piperazin-1-yl)-4-phenylquinazoline
- Z57116398
- 384374-69-0
-
- Inchi: 1S/C24H20BrN5O2/c25-18-6-11-22-21(16-18)23(17-4-2-1-3-5-17)27-24(26-22)29-14-12-28(13-15-29)19-7-9-20(10-8-19)30(31)32/h1-11,16H,12-15H2
- InChI Key: GCDDAZDSKGTHMM-UHFFFAOYSA-N
- SMILES: N1=C2C(C=C(Br)C=C2)=C(C2=CC=CC=C2)N=C1N1CCN(C2=CC=C([N+]([O-])=O)C=C2)CC1
Computed Properties
- Exact Mass: 489.08004g/mol
- Monoisotopic Mass: 489.08004g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 32
- Rotatable Bond Count: 3
- Complexity: 626
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.8
- Topological Polar Surface Area: 78.1Ų
Experimental Properties
- Density: 1.482±0.06 g/cm3(Predicted)
- Boiling Point: 692.5±65.0 °C(Predicted)
- pka: 5.56±0.59(Predicted)
6-bromo-2-4-(4-nitrophenyl)piperazin-1-yl-4-phenylquinazoline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1590-0181-20mg |
6-bromo-2-[4-(4-nitrophenyl)piperazin-1-yl]-4-phenylquinazoline |
384374-69-0 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F1590-0181-2μmol |
6-bromo-2-[4-(4-nitrophenyl)piperazin-1-yl]-4-phenylquinazoline |
384374-69-0 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F1590-0181-30mg |
6-bromo-2-[4-(4-nitrophenyl)piperazin-1-yl]-4-phenylquinazoline |
384374-69-0 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F1590-0181-40mg |
6-bromo-2-[4-(4-nitrophenyl)piperazin-1-yl]-4-phenylquinazoline |
384374-69-0 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F1590-0181-15mg |
6-bromo-2-[4-(4-nitrophenyl)piperazin-1-yl]-4-phenylquinazoline |
384374-69-0 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F1590-0181-25mg |
6-bromo-2-[4-(4-nitrophenyl)piperazin-1-yl]-4-phenylquinazoline |
384374-69-0 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F1590-0181-3mg |
6-bromo-2-[4-(4-nitrophenyl)piperazin-1-yl]-4-phenylquinazoline |
384374-69-0 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F1590-0181-4mg |
6-bromo-2-[4-(4-nitrophenyl)piperazin-1-yl]-4-phenylquinazoline |
384374-69-0 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F1590-0181-10mg |
6-bromo-2-[4-(4-nitrophenyl)piperazin-1-yl]-4-phenylquinazoline |
384374-69-0 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F1590-0181-5μmol |
6-bromo-2-[4-(4-nitrophenyl)piperazin-1-yl]-4-phenylquinazoline |
384374-69-0 | 90%+ | 5μl |
$63.0 | 2023-05-17 |
6-bromo-2-4-(4-nitrophenyl)piperazin-1-yl-4-phenylquinazoline Related Literature
-
1. Trigger-responsive engineered-nanocarriers and image-guided theranostics for rheumatoid arthritisNadim Ahamad,Ameya Prabhakar,Ekta Singh,Eshant Bhatia,Shivam Sharma,Rinti Banerjee Nanoscale, 2020,12, 12673-12697
-
Hong Xu,Ke Ni,Xiaokun Li,Guangzong Fang,Guohong Fan RSC Adv., 2017,7, 51403-51410
-
Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723
-
Youmin Cheng,Shaomin Ji,Xijun Xu RSC Adv., 2015,5, 100089-100096
-
Megan H. J. Oh,Darcy J. Gentleman,Gregory D. Scholes Phys. Chem. Chem. Phys., 2006,8, 5079-5085
Additional information on 6-bromo-2-4-(4-nitrophenyl)piperazin-1-yl-4-phenylquinazoline
Recent Advances in the Study of 6-bromo-2-4-(4-nitrophenyl)piperazin-1-yl-4-phenylquinazoline (CAS: 384374-69-0)
The compound 6-bromo-2-4-(4-nitrophenyl)piperazin-1-yl-4-phenylquinazoline (CAS: 384374-69-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This quinazoline derivative has been the subject of several studies aimed at elucidating its pharmacological properties, mechanisms of action, and potential as a lead compound for drug development. In this research brief, we summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and therapeutic potential.
Recent studies have highlighted the role of 6-bromo-2-4-(4-nitrophenyl)piperazin-1-yl-4-phenylquinazoline as a potent inhibitor of specific kinase pathways implicated in various diseases, including cancer and inflammatory disorders. The compound's unique structural features, such as the bromo-substituted quinazoline core and the nitrophenyl-piperazine moiety, contribute to its high binding affinity and selectivity for target proteins. Researchers have employed advanced computational modeling and X-ray crystallography to elucidate the compound's interaction with key enzymes, providing valuable insights for further optimization.
In vitro and in vivo studies have demonstrated promising results for 6-bromo-2-4-(4-nitrophenyl)piperazin-1-yl-4-phenylquinazoline, particularly in the context of oncology. The compound has shown potent antiproliferative effects against a panel of cancer cell lines, with IC50 values in the low micromolar range. Mechanistic studies suggest that it induces apoptosis through the modulation of critical signaling pathways, including the PI3K/AKT and MAPK cascades. Additionally, recent pharmacokinetic evaluations indicate favorable drug-like properties, such as reasonable metabolic stability and oral bioavailability, making it a viable candidate for further preclinical development.
Beyond its anticancer potential, emerging research has explored the compound's utility in other therapeutic areas. For instance, preliminary data suggest that 6-bromo-2-4-(4-nitrophenyl)piperazin-1-yl-4-phenylquinazoline may exhibit anti-inflammatory and neuroprotective effects, opening new avenues for its application in neurodegenerative and autoimmune diseases. These findings underscore the versatility of this compound and its potential as a multifunctional therapeutic agent.
In conclusion, the latest research on 6-bromo-2-4-(4-nitrophenyl)piperazin-1-yl-4-phenylquinazoline (CAS: 384374-69-0) highlights its significant promise as a novel therapeutic agent. Continued efforts to optimize its pharmacological profile and explore its mechanisms of action will be crucial for advancing its development. Future studies should focus on addressing remaining challenges, such as improving selectivity and reducing potential off-target effects, to fully realize its therapeutic potential.
384374-69-0 (6-bromo-2-4-(4-nitrophenyl)piperazin-1-yl-4-phenylquinazoline) Related Products
- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)
- 379254-42-9(4-{(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}benzohydrazide)
- 896326-15-1(N-(3,5-dimethylphenyl)-2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide)
- 1803890-23-4(2-(4-Chloro-1H-benzo[d]imidazol-7-yl)-2-hydroxyacetic acid)
- 1360958-63-9(6-Chloro-1H-benzo[d]imidazol-7-amine)
- 52287-46-4(quinoline-2,4-dicarbaldehyde)
- 886902-89-2(1-(3,4-dichlorophenyl)methyl-2-(ethanesulfonyl)-1H-1,3-benzodiazole)
- 872590-47-1(3-(3-fluorophenyl)-6-2-oxo-2-(piperidin-1-yl)ethyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)
- 1866606-32-7(2-(tert-butoxy)-3,3-dimethylbutanoic acid)
- 1892907-55-9(5-amino-1-cyclobutyl-1H-pyrazole-4-carboxylic acid)



